3-Piperidinopropiophenone
Overview
Description
3-Piperidinopropiophenone is an organic compound with the molecular formula C14H19NO. It is a derivative of propiophenone, featuring a piperidine ring attached to the propiophenone structure
Mechanism of Action
Mode of Action
It is suggested that the compound interacts with its targets, leading to changes at the molecular level
Biochemical Pathways
It is likely that the compound interacts with multiple pathways, leading to a variety of downstream effects
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound
Result of Action
It is likely that the compound has a variety of effects at the molecular and cellular level, depending on its targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Piperidinopropiophenone can be synthesized through several methods, including the reaction of propiophenone with piperidine in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry techniques can also be employed to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-Piperidinopropiophenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted piperidines or phenyl derivatives.
Scientific Research Applications
3-Piperidinopropiophenone has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its pharmacological properties, such as analgesic and anti-inflammatory effects.
Industry: Employed in the development of new materials and chemical processes.
Comparison with Similar Compounds
Piperidinylpropiophenone
N-ethylpiperidinylpropiophenone
3-phenylpiperidinopropanone
4-piperidinopropiophenone
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Properties
IUPAC Name |
1-phenyl-3-piperidin-1-ylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-14(13-7-3-1-4-8-13)9-12-15-10-5-2-6-11-15/h1,3-4,7-8H,2,5-6,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBARRYXKABQKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60223273 | |
Record name | 3-Piperidinopropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60223273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73-63-2 | |
Record name | 1-Phenyl-3-(1-piperidinyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Piperidinopropiophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Piperidinopropiophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5755 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Piperidinopropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60223273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenyl-3-piperidin-1-ylpropan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.163.333 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-PIPERIDINOPROPIOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFA6RU9GWY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is the metabolism of eperisone, a 3-piperidinopropiophenone derivative, characterized?
A3: Studies using human liver microsomes revealed that eperisone undergoes enantioselective carbonyl reduction, primarily facilitated by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD 1) []. Interestingly, the (-)-R-enantiomer of eperisone exhibits a higher affinity for 11β-HSD 1 and undergoes faster reduction compared to the (+)-S-enantiomer []. This enantioselective metabolism could have implications for the drug's overall pharmacokinetic profile.
Q2: Have any impurities been identified during the production of this compound derivatives, and what are their potential implications?
A4: Yes, analysis of trihexyphenidyl hydrochloride, a this compound derivative, revealed the presence of impurities like 1-phenyl-2-propenone, this compound, and 3-aminopropiophenone in varying amounts across different batches []. Although these impurities generally do not exceed a certain threshold, their presence highlights the importance of robust quality control measures during the manufacturing process.
Q3: Are there any documented cases of allergic reactions to this compound derivatives?
A5: Yes, there are reported instances of allergic contact dermatitis linked to dyclonine hydrochloride, a this compound derivative commonly used as a local anesthetic [, ]. Patch testing in these cases confirmed the allergenic potential of dyclonine [, ], emphasizing the need for careful consideration of patient history and potential sensitivities before its use.
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